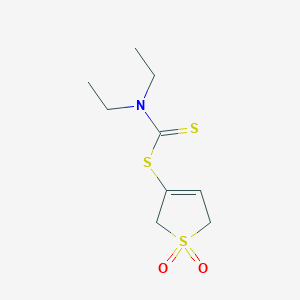
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate is a chemical compound with the molecular formula C9H15NO2S3 and a molecular weight of 265.4159 . This compound is part of the thiophene derivatives family, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate, typically involves condensation reactions. Some common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
化学反応の分析
Types of Reactions
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
科学的研究の応用
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (4-chloro-1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate
- 1,3-Dioxanes
- 1,3-Dioxolanes
Uniqueness
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate stands out due to its unique combination of sulfur and nitrogen atoms within its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
| 79691-59-1 | |
分子式 |
C9H15NO2S3 |
分子量 |
265.4 g/mol |
IUPAC名 |
(1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H15NO2S3/c1-3-10(4-2)9(13)14-8-5-6-15(11,12)7-8/h5H,3-4,6-7H2,1-2H3 |
InChIキー |
ZBYPTYRALOGNKA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SC1=CCS(=O)(=O)C1 |
溶解性 |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclohexyl-3-hydroxy-4-(3-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11613391.png)
![N-tert-butyl-3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11613398.png)
![6-hexyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11613405.png)
![3-{[2-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11613406.png)
![N,N-diethyl-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11613413.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613431.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11613435.png)
![Diethyl 3-methyl-5-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11613439.png)
![2-({[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11613447.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613448.png)
![N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613450.png)
![Ethyl 2-{[(E)-1-(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11613458.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11613460.png)
![tert-butyl (2E)-2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutan-2-ylidene)hydrazinecarboxylate](/img/structure/B11613468.png)
